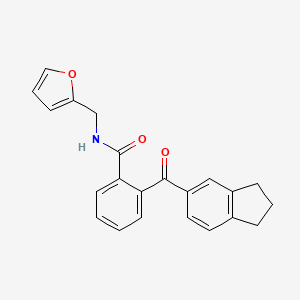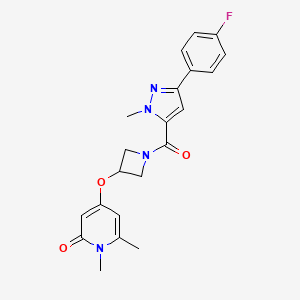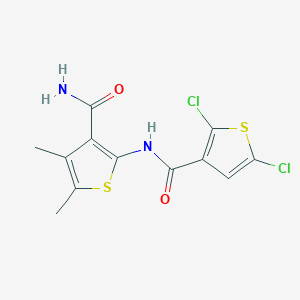![molecular formula C16H14N4S2 B2514087 2-Méthyl-4-(((4-méthyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)méthyl)thiazole CAS No. 667912-77-8](/img/structure/B2514087.png)
2-Méthyl-4-(((4-méthyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)méthyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole is a complex heterocyclic compound that features a unique combination of triazole, quinoline, and thiazole moieties
Applications De Recherche Scientifique
2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer agent.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
Target of Action
The primary target of 2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole is DNA . The compound intercalates with DNA, which means it inserts itself between the base pairs in the DNA double helix . This interaction can disrupt the normal functioning of DNA, making it a potent tool in cancer treatment .
Mode of Action
2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole interacts with DNA through intercalation . This process involves the compound inserting itself between the base pairs of the DNA double helix . This can disrupt the DNA replication process, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
It is known that the compound’s interaction with dna can lead to apoptosis, or programmed cell death . This is often a result of the disruption of DNA replication, which can trigger cellular mechanisms designed to prevent the proliferation of damaged cells .
Pharmacokinetics
In silico admet profiles have been created for similar compounds . These profiles can provide valuable insights into the compound’s bioavailability and potential interactions within the body .
Result of Action
The primary result of the action of 2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole is the inhibition of cancer cell proliferation . By intercalating with DNA, the compound disrupts the replication process, which can lead to cell death . This makes it a potential candidate for use in cancer treatment .
Action Environment
The efficacy and stability of 2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the specific characteristics of the target cells .
Analyse Biochimique
Biochemical Properties
2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole, like other triazoloquinazolines, is capable of binding in the biological system with a variety of enzymes and receptors This interaction plays a crucial role in its biochemical reactions
Cellular Effects
Some triazoloquinazoline derivatives have shown promising antiviral activity and cytotoxicity at certain concentrations . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that triazoloquinazolines can intercalate DNA , which suggests that 2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole might exert its effects at the molecular level through similar interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole typically involves multiple steps, starting from readily available precursors. One common method involves the oxidative functionalization of methyl-azaheteroarenes, which allows for the formation of triazolo-quinoline linked diheterocycles . This process often employs reagents such as iodine (I2) and dimethyl sulfoxide (DMSO) under controlled conditions to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine (I2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the thiazole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Another heterocyclic compound with similar structural features and potential biological activities.
1,2,4-Triazolo[4,3-a]pyridine: Shares the triazole moiety and exhibits similar reactivity and applications.
5-Methyl-1,2,4-triazolo[3,4-b]benzothiazole: A related compound with comparable properties and uses.
Uniqueness
2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole is unique due to its specific combination of triazole, quinoline, and thiazole rings, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-methyl-4-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S2/c1-10-7-12-5-3-4-6-14(12)20-15(10)18-19-16(20)22-9-13-8-21-11(2)17-13/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRSCKLRUSONLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC4=CSC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2514004.png)
![2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2514005.png)
![2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid](/img/structure/B2514006.png)
![3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2514007.png)



![N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)
![1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2514016.png)
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2514022.png)
![ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate](/img/structure/B2514024.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate](/img/structure/B2514026.png)

